1-Naphthalenesulfonic acid, 8-(phenylamino)-, monosodium salt
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Description
1-Naphthalenesulfonic acid, 8-(phenylamino)-, monosodium salt is a useful research compound. Its molecular formula is C16H13NNaO3S and its molecular weight is 322.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-Naphthalenesulfonic acid, 8-(phenylamino)-, monosodium salt, also known as 1,8-Phenylacidsodiumsalt, is proteins with hydrophobic pockets . The compound has a propensity to bind to these pockets, making it a useful tool in studying biological systems .
Mode of Action
The compound interacts with its targets through a non-specific binding mechanism . It anchors to cationic side chains of proteins via its sulfonate moiety and additionally binds to nearby hydrophobic pockets on the protein via its anilinonaphthalene core . This interaction results in changes in the protein structure and function.
Biochemical Pathways
Due to its ability to bind to hydrophobic pockets of proteins, it is likely that it influences multiple pathways, particularly those involving protein folding and function .
Result of Action
The binding of 1,8-Phenylacidsodiumsalt to proteins can result in changes in protein conformation and function . This can have various downstream effects at the molecular and cellular level, depending on the specific protein and biological system involved.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1,8-Phenylacidsodiumsalt. For example, the compound’s fluorescent nature is environmentally sensitive , suggesting that changes in the local environment can affect its fluorescence properties and, potentially, its interaction with protein targets.
Biochemical Analysis
Biochemical Properties
1-Naphthalenesulfonic acid, 8-(phenylamino)-, monosodium salt is known for its environmentally sensitive fluorescent nature and propensity to bind to hydrophobic pockets of proteins . This property allows it to interact with various enzymes, proteins, and other biomolecules, changing its fluorescent properties as it binds to hydrophobic regions on the protein surface .
Cellular Effects
The effects of this compound on cells are primarily related to its interactions with proteins. By binding to proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its binding to proteins can lead to changes in gene expression and can influence enzyme activity .
Properties
CAS No. |
1445-19-8 |
---|---|
Molecular Formula |
C16H13NNaO3S |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
sodium;8-anilinonaphthalene-1-sulfonate |
InChI |
InChI=1S/C16H13NO3S.Na/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13;/h1-11,17H,(H,18,19,20); |
InChI Key |
XSSOPENHXIOIEM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)O.[Na] |
1445-19-8 | |
Related CAS |
82-76-8 (Parent) |
Origin of Product |
United States |
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